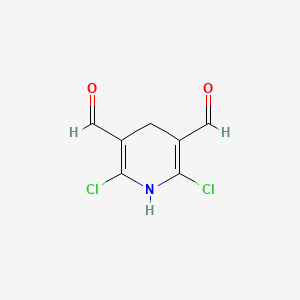

2,6-Dichloro-1,4-dihydropyridine-3,5-dicarbaldehyde

Description

2,6-Dichloro-1,4-dihydropyridine-3,5-dicarbaldehyde is a chlorinated 1,4-dihydropyridine (DHP) derivative characterized by two aldehyde groups at positions 3 and 5 and chlorine atoms at positions 2 and 4. Its synthesis was first reported in 1990 via electrochemical methods, highlighting its role as a versatile intermediate in organic chemistry . The compound's aldehyde groups render it highly reactive, enabling applications in the synthesis of hydrazones, pyrazolines, and other derivatives with biological activities . Chlorine substituents enhance its electron-withdrawing properties, influencing both chemical reactivity and interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-1,4-dihydropyridine-3,5-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-6-4(2-11)1-5(3-12)7(9)10-6/h2-3,10H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVAEJSPJSZWKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(NC(=C1C=O)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Dichloro-1,4-dihydropyridine-3,5-dicarbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₇H₅Cl₂N₃O₂

- Molecular Weight : 206.026 g/mol

- CAS Number : 81305-72-8

- Density : 1.49 g/cm³

- Boiling Point : 318 °C

Research indicates that 2,6-Dichloro-1,4-dihydropyridine derivatives exhibit various mechanisms of action that contribute to their biological activity:

- Antimicrobial Activity : The compound has demonstrated broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is often compared with established antibiotics.

- Antifungal Properties : It has shown activity against various fungal strains, including Candida albicans.

- Inhibition of Biofilm Formation : Studies have reported its ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Activity Type | Tested Organisms | MIC (μM) | Comments |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | Bactericidal action observed |

| Escherichia coli | 31.25 - 125 | Effective against biofilm producers | |

| Antifungal | Candida albicans | 6.5 | Comparable to fluconazole |

| Trichophyton interdigitale | 15.62 | Significant antifungal activity | |

| Biofilm Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | MBIC 62.216 - 124.432 μg/mL | Moderate-to-good antibiofilm activity |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI highlighted that derivatives of this compound exhibited potent antimicrobial activity against MRSA and other resistant strains, indicating its potential as an alternative treatment option in antibiotic resistance scenarios .

- Biofilm Disruption : Research conducted on biofilm-producing strains demonstrated that the compound effectively reduced biofilm biomass by up to 75%, suggesting its utility in treating persistent infections associated with biofilms .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that specific substitutions on the pyridine ring enhance the antimicrobial effects. The presence of halogen atoms was found to be particularly beneficial for both antibacterial and antifungal activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Reactivity

Chlorinated vs. Methyl-Substituted DHPs

- 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylates: These derivatives, such as diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch ester), lack chlorine atoms but feature methyl groups and ester functionalities. Methyl groups are electron-donating, increasing lipophilicity and stability compared to the dichloro-aldehyde derivative. The Hantzsch ester is widely used as a hydride donor and apoptosis inducer in cancer cells .

- Impact of Chlorine : The dichloro-aldehyde's chlorine atoms enhance electrophilicity, making it more reactive in nucleophilic substitutions. This contrasts with methyl-substituted DHPs, which are more stable but less reactive .

Aldehyde vs. Ester/Carboxamide Derivatives

- Diethyl 4-(4-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate : This compound (similarity score: 0.71 to the dichloro-aldehyde) contains ester groups and a chlorophenyl substituent. Ester groups improve solubility in organic solvents, whereas the dichloro-aldehyde’s aldehydes enable Schiff base formation with amines, facilitating applications in antimicrobial and antimetastatic agents .

- Carboxamide Derivatives: Compounds like 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide exhibit strong hydrogen-bonding capabilities due to amide groups, enhancing interactions with biological targets like enzymes or DNA .

Antimicrobial Properties

- Dichloro-aldehyde Derivatives : Pyrazoline derivatives of 2,6-dichloro-1,4-dihydropyridine-3,5-dicarbaldehyde show moderate to good activity against B. subtilis, E. coli, and C. albicans, with some outperforming standard drugs .

- Ester-Based DHPs : Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylates exhibit larvicidal activity (72.2% mortality at 10 ppm), attributed to nitro group electron-withdrawing effects .

Anticancer and Apoptotic Effects

Physicochemical Properties

| Property | This compound | Diethyl 2,6-Dimethyl DHP-3,5-dicarboxylate | 4-(4-Chlorophenyl)-2,6-Dimethyl DHP-3,5-dicarboxylate |

|---|---|---|---|

| Functional Groups | Aldehyde, Chlorine | Ester, Methyl | Ester, Chlorophenyl |

| Solubility | Low (polar aprotic solvents) | Moderate (organic solvents) | High (lipophilic solvents) |

| Reactivity | High (aldehyde electrophilicity) | Moderate (ester hydrolysis) | Moderate (aryl reactivity) |

| Bioactivity | Antimicrobial, Precursor for derivatives | Apoptosis induction, Antioxidant | Larvicidal, Antifungal |

Q & A

Q. What synthetic methodologies are effective for preparing 2,6-Dichloro-1,4-dihydropyridine-3,5-dicarbaldehyde?

The Hantzsch reaction is a classical approach for synthesizing 1,4-dihydropyridine (DHP) derivatives. For the target compound, modifications to this method are required, such as using chloro-substituted aldehydes and optimizing reaction conditions (e.g., solvent, temperature, and stoichiometry). For example, methanol as a solvent under reflux conditions has been effective for analogous DHPs, yielding ~45–60% after 0.5–2 hours . Chloro-substituted aldehydes may require inert atmospheres or controlled pH to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): To confirm the dihydropyridine ring structure, substituent positions, and aldehyde proton signals.

- IR spectroscopy: To identify carbonyl (C=O) stretches from the aldehyde groups (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Mass spectrometry (MS): For molecular ion confirmation and fragmentation patterns.

- X-ray crystallography: Resolves stereochemistry and crystal packing, as demonstrated for structurally similar DHPs .

Q. How should researchers handle safety concerns during synthesis?

While specific data for this compound is limited, general precautions for DHPs include:

- Use of fume hoods and personal protective equipment (PPE) due to potential irritancy.

- Avoidance of direct contact, as some DHPs exhibit toxicity in vitro .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, CHO) influence the electronic structure and reactivity of DHPs?

Chloro and aldehyde groups increase the electron-deficient nature of the DHP ring, altering redox properties and reactivity. Computational studies (e.g., DFT) reveal that such substituents stabilize the 1,4-dihydropyridine core, potentially enhancing its suitability as a ligand or intermediate in cross-coupling reactions. Comparative analyses with methyl/ethyl ester derivatives show reduced electron density at the 4-position, affecting nucleophilic attack pathways .

Q. What computational tools are employed to predict biological activity or supramolecular interactions?

- DFT calculations: Assess frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and redox behavior.

- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C-H···O, Cl···H) in crystal structures .

- Molecular docking: Screens potential binding affinities with biological targets (e.g., calcium channels), though this requires validation via in vitro assays .

Q. What strategies optimize regioselectivity in functionalizing the DHP ring?

Q. How can X-ray crystallography resolve structural ambiguities in dichloro-DHPs?

Single-crystal X-ray diffraction provides precise bond lengths and angles, distinguishing between tautomeric forms and confirming the boat-like conformation of the DHP ring. For example, studies on 4-(2,4-dichlorophenyl)-DHPs revealed dihedral angles of 80–85° between the aryl and DHP planes .

Data Contradictions and Resolution

- Synthesis yields: Variances in reported yields (e.g., 45–60%) may arise from solvent polarity, reagent purity, or reaction time. Methanol typically offers higher yields than ethanol due to better solubility of intermediates .

- Substituent effects: Conflicting data on chloro-substituent reactivity (e.g., para vs. ortho positions) suggest the need for systematic comparative studies using controlled synthetic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.